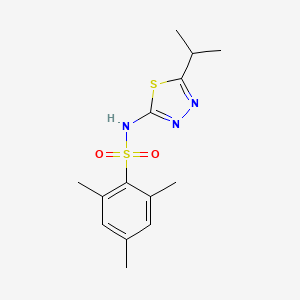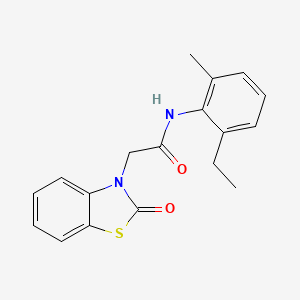![molecular formula C15H14N2O3S B5852939 N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as Sunitinib, is a small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was first discovered in 1998 by Pfizer, Inc. as a potential anti-cancer drug. Sunitinib has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of various types of cancers, including renal cell carcinoma (RCC), gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNETs).
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide works by binding to the ATP-binding site of RTKs, thereby inhibiting their activity and downstream signaling pathways. This leads to a decrease in tumor angiogenesis, proliferation, and survival.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of RTKs and downstream signaling molecules, leading to a decrease in cell proliferation, migration, and invasion. N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide also induces apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its ability to target multiple RTKs, making it a potent anti-cancer drug. However, one of the limitations is its potential toxicity, particularly in the cardiovascular system. Additionally, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide resistance can develop over time, leading to decreased effectiveness.
Zukünftige Richtungen
Future research on N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide could focus on developing combination therapies to overcome resistance, identifying biomarkers for patient selection, and exploring its potential use in other types of cancers. Additionally, further studies could investigate the mechanisms of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide-induced toxicity and potential ways to mitigate these effects.
Synthesemethoden
The synthesis of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-cyanomethylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2,3-dimethyl-2-butene-1-amine to form the final product, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit the growth and survival of various cancer cells by targeting multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)17-13-4-2-12(3-5-13)10-11-16/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXZCMFENOQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)








![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

